molecular formula C20H23N5O3 B2444760 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-44-0

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2444760
CAS RN: 878728-44-0
M. Wt: 381.436
InChI Key: RVRCJFRDBAJMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of purine derivatives, including structures similar to 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione, has been explored for their potential biological activities. For example, derivatives of 7,8-polymethylenehypoxanthines, which are precursors of various substituted purines, have been studied for their antiviral and antihypertensive activities (Nilov et al., 1995).

Precursors of Pharmacologically Active Compounds

  • Research on imidazole and purine analogs, structurally related to the compound , focuses on synthesizing and testing their inhibitory activity on cell proliferation, as seen in the design and evaluation of 2-phenyl-1H-benzo[d]imidazole-4,7-diones for their antiproliferative activity (Ryu et al., 2008).

Potential in Electroluminescent Applications

  • Synthesized compounds with structural similarity to 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione have been explored for potential applications in electroluminescent layers. For example, studies on the photophysical properties of certain imidazol-5(4H)-one derivatives suggest their suitability for organic light-emitting devices (Dobrikov et al., 2011).

Antioxidant and Antiproliferative Properties

  • The exploration of purine and imidazole derivatives has also extended to their antioxidant and antiproliferative properties, as seen in the synthesis and evaluation of pyrazolopyridine derivatives and their ability to protect DNA from damage induced by oxidative stress (Gouda, 2012).

Anti-Cancer Research

  • Investigations into the design, synthesis, and antiproliferative activity of compounds structurally related to 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione have been conducted, with a focus on their efficacy against various cancer cell lines. This includes the synthesis of naphtho[2,3-d]imidazole-4,9-diones showing promising antiproliferative activity against human breast, cervical, and lung carcinoma cell lines (Liu et al., 2018).

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)14-9-7-8-10-15(14)28-6-2/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRCJFRDBAJMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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